molecular formula C10H18O7 B1667460 Bis-PEG3-acid

Bis-PEG3-acid

Cat. No.: B1667460
M. Wt: 250.25 g/mol
InChI Key: WFLUHYUKINZPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Bis-PEG3-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in various biological molecules, making them a broad target for this compound.

Mode of Action

The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows this compound to link other molecules together, particularly in the synthesis of PROTACs .

Biochemical Pathways

The specific biochemical pathways affected by this compound are dependent on the molecules it is linked to. As a component of PROTACs, it could potentially influence a wide range of pathways depending on the target protein of the PROTAC .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG structure. PEG linkers are known for their water solubility, lack of toxicity, and well-defined chain lengths . These characteristics can enhance the bioavailability of drugs by increasing their solubility and stability .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role as a linker. By forming stable amide bonds with primary amine groups, it can facilitate the attachment of various molecules, including drugs and targeting ligands . This can result in targeted drug delivery or the degradation of specific proteins when used in PROTACs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for this compound to form amide bonds . Additionally, the hydrophilic nature of PEG linkers means they are more stable and effective in aqueous environments .

Biochemical Analysis

Biochemical Properties

Bis-PEG3-acid interacts with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows it to be used in various biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of molecules with PEG-containing derivatives .

Cellular Effects

They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Molecular Mechanism

The terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC . This mechanism allows this compound to interact with various biomolecules, potentially influencing their function and expression.

Temporal Effects in Laboratory Settings

Peg and its derivatives are known for their stability and longevity in various experimental conditions .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. The pig model has been used to predict oral bioavailability and in vivo pharmacokinetic parameters of new drugs , which could potentially be applied to this compound.

Metabolic Pathways

Peg3, a gene associated with PEG, has been shown to control lipogenesis through ACLY , suggesting potential involvement in lipid metabolism pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG3-acid is synthesized through a series of chemical reactions involving the coupling of ethylene glycol units with carboxylic acid groups. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-PEG3-acid is unique due to its specific length of three ethylene glycol units, which provides an optimal balance between solubility and reactivity. This makes it a versatile linker for various chemical and biological applications .

Properties

IUPAC Name

3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUHYUKINZPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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